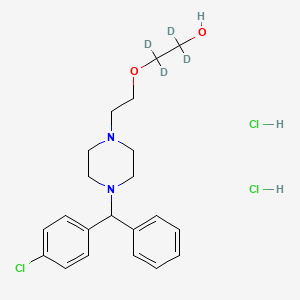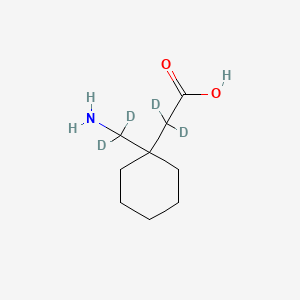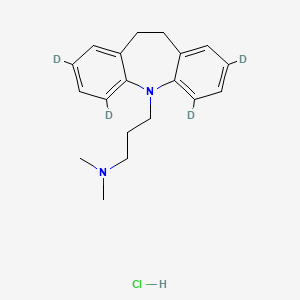
Terbinafine-d7 HCl
Descripción general
Descripción
Terbinafine hydrochloride, also known as Lamisil, is a synthetic allylamine antifungal . It is used to treat fungus infections of the scalp, body, groin (jock itch), feet (athlete’s foot), fingernails, and toenails . It is either taken orally or applied to the skin as a cream or ointment .
Synthesis Analysis
Terbinafine hydrochloride can be synthesized through various methods. One process involves the initial alkylation of (1-naphthylmetyl)methanamine with 1,3-dichloropropene . Another method involves the intercalation of Terbinafine hydrochloride in montmorillonite galleries, characterized by X-ray diffraction, Fourier transform infrared spectra, and elemental analysis .
Molecular Structure Analysis
Terbinafine hydrochloride has a molecular weight of 327.891 and a chemical formula of C21H26ClN . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .
Chemical Reactions Analysis
Terbinafine hydrochloride can form complexes with different cyclodextrins, which have been studied in pH 12 aqueous solutions at 25 °C . The intercalation of Terbinafine hydrochloride in montmorillonite galleries was characterized by X-ray diffraction, Fourier transform infrared spectra, elemental analysis, and thermogravimetric analysis .
Physical and Chemical Properties Analysis
Terbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It is freely soluble in methanol and methylene chloride; soluble in ethanol; and slightly soluble .
Aplicaciones Científicas De Investigación
Administración tópica para infecciones fúngicas superficiales
Terbinafine HCl se ha utilizado en el desarrollo de nanogeles sensibles al pH para el tratamiento de infecciones fúngicas superficiales {svg_1}. Los nanogeles se cargaron con Terbinafine HCl y se fabricaron utilizando una técnica de polimerización por radicales libres {svg_2}. Este enfoque ha demostrado ser prometedor en el tratamiento de infecciones fúngicas superficiales {svg_3}.
Micro partículas inhalables para infecciones fúngicas pulmonares
Terbinafine HCl se ha utilizado en el desarrollo de micropartículas inhalables, secadas por pulverización, para el manejo de infecciones fúngicas pulmonares {svg_4}. El estudio tuvo como objetivo mejorar el rendimiento de las micropartículas de Terbinafine secadas por pulverización para inhalación {svg_5}.
Mejora de la solubilidad
La solubilidad de Terbinafine HCl se puede aumentar utilizando diferentes técnicas de dispersión sólida {svg_6}. Esto es crucial para mejorar la biodisponibilidad del fármaco {svg_7}.
Mejora de la estabilidad
Las técnicas de dispersión sólida también se pueden utilizar para mejorar la estabilidad de Terbinafine HCl {svg_8}. Esto es importante para mantener la eficacia del fármaco a lo largo del tiempo {svg_9}.
Enmascaramiento del sabor
Terbinafine HCl tiene un sabor desagradable, que se puede enmascarar utilizando técnicas de dispersión sólida {svg_10}. Esto es particularmente útil en la formulación de formas de dosificación oral {svg_11}.
Liberación controlada del fármaco
Las técnicas de dispersión sólida se pueden utilizar para lograr el perfil de liberación necesario para Terbinafine HCl {svg_12}. Esto permite la liberación controlada del fármaco, lo que puede mejorar el efecto terapéutico del fármaco {svg_13}.
Mecanismo De Acción
Target of Action
Terbinafine-d7 HCl primarily targets the fungal squalene monooxygenase , also known as squalene epoxidase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
This compound, being an allylamine antifungal, inhibits the fungal squalene monooxygenase . This inhibition prevents the formation of ergosterol, a key component of the fungal cell membrane . As a result, there is an accumulation of squalene, which weakens the cell wall of fungal cells .
Biochemical Pathways
The inhibition of squalene monooxygenase by this compound disrupts the ergosterol synthesis pathway . This leads to an accumulation of squalene while the fungi become deficient in ergosterol . Ergosterol is an essential component of fungal cell membranes, and its deficiency can lead to the death of the fungal cell .
Pharmacokinetics
This compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It has a long terminal elimination half-life . The clearance of this compound is 76L/h or 1.11L/h/kg for a single 250mg oral dose .
Result of Action
The action of this compound leads to the death of the fungal cell as the contents of the cell are unprotected . This is due to the weakening of the fungal cell wall caused by the accumulation of squalene and the deficiency of ergosterol .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
This interaction with squalene monooxygenase leads to an accumulation of squalene, weakening the cell wall of fungal cells .
Cellular Effects
Terbinafine-d7 Hydrochloride affects various types of cells and cellular processes. Its primary effect is on fungal cells, where it disrupts cell wall synthesis, leading to cell death . It is also known to have antibacterial activity against certain Gram-positive and Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of action of Terbinafine-d7 Hydrochloride involves the inhibition of squalene monooxygenase, preventing the formation of ergosterol and causing an accumulation of squalene . This leads to a weakening of the fungal cell wall and ultimately cell death .
Temporal Effects in Laboratory Settings
The effects of Terbinafine-d7 Hydrochloride can change over time in laboratory settings. For instance, terbinafine-induced liver injury has an unpredictable and rapid onset and can occur at virtually any point within the first 2 months of treatment .
Dosage Effects in Animal Models
The effects of Terbinafine-d7 Hydrochloride can vary with different dosages in animal models. For instance, terbinafine is dosed 1-3 times daily depending on what fungus is being treated in veterinary patients .
Metabolic Pathways
Terbinafine-d7 Hydrochloride is involved in the metabolic pathway that leads to the synthesis of ergosterol in fungal cells . It inhibits the enzyme squalene monooxygenase, leading to an accumulation of squalene and a deficiency of ergosterol .
Transport and Distribution
Terbinafine-d7 Hydrochloride is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that it may be transported and distributed within cells and tissues via lipophilic pathways.
Propiedades
IUPAC Name |
N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-JOUZVVBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












